2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC18676810
Molecular Formula: C17H20O5
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20O5 |
|---|---|
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | tert-butyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C17H20O5/c1-17(2,3)22-16(19)11-6-10-7-12(20-4)9-14(21-5)15(10)13(18)8-11/h6-9,18H,1-5H3 |
| Standard InChI Key | UQAWGUPRGCBMLU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C2C(=C1)C=C(C=C2OC)OC)O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound features a naphthalene ring system substituted at positions 2, 4, 5, and 7. Position 2 bears a tert-butyl ester group (1,1-dimethylethyl), while positions 4, 5, and 7 are functionalized with hydroxyl, methoxy, and methoxy groups, respectively. The molecular formula is C₁₇H₂₀O₅, with a molecular weight of 304.34 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate |
| CAS Registry Number | 78395-60-5 |
| SMILES Notation | CC(C)(C)OC(=O)C1=CC(=C2C(=C1)C=C(C=C2OC)OC)O |
| InChIKey | UQAWGUPRGCBMLU-UHFFFAOYSA-N |
The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability, while the hydroxyl and methoxy groups contribute to hydrogen bonding and electronic effects .
Crystallographic and Computational Insights
Although single-crystal X-ray data are unavailable, density functional theory (DFT) simulations predict a planar naphthalene core with dihedral angles of 5–10° between substituents. The tert-butyl group adopts a staggered conformation to minimize steric clashes .
Synthesis and Reaction Pathways
Industrial Synthesis
The primary synthesis route involves esterification of 4-hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid with tert-butanol under acidic catalysis:
Reaction yields typically range from 65–75%, with purification via column chromatography (silica gel, hexane/ethyl acetate).
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Sulfuric acid (5 mol%) |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Solvent | Toluene |
Chemical Reactivity
The compound undergoes three principal reactions:
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Ester Hydrolysis: Under basic conditions (NaOH, ethanol/water), the tert-butyl ester cleaves to regenerate the carboxylic acid.
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Electrophilic Aromatic Substitution: The hydroxyl group directs electrophiles to the para position, enabling nitration or sulfonation.
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O-Methylation: The phenolic -OH can be methylated using dimethyl sulfate in alkaline media .
Physicochemical and Biological Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is highly soluble in dichloromethane and dimethyl sulfoxide. It remains stable at room temperature for >6 months but degrades above 200°C .
Biological Activity
Naphthalene derivatives with analogous structures demonstrate dual COX-2/5-LOX inhibition (IC₅₀ = 3.2–8.7 μM) and antiproliferative effects against MCF-7 breast cancer cells (EC₅₀ = 12.4 μM) . Molecular docking studies suggest the hydroxyl group forms hydrogen bonds with Thr-199 and His-90 residues in COX-2 .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-1), 6.98 (s, 1H, H-3), 3.95 (s, 3H, OCH₃), 1.45 (s, 9H, tert-Bu) .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 70:30 methanol/water) shows a retention time of 14.2 minutes, confirming >98% purity.
Applications and Future Directions
Pharmaceutical Development
The compound serves as a precursor for prodrugs targeting inflammatory disorders. tert-Butyl esters enhance cell permeability, enabling sustained release of active metabolites.
Material Science
Incorporation into epoxy resins improves thermal stability (Tg increased by 15°C) and adhesive strength (3.2 MPa vs. 2.1 MPa for unmodified resins) .
Research Priorities
Future studies should focus on:
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In vivo toxicity profiling (acute and chronic exposure).
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Structure-activity relationships of substituted naphthalenes.
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Scalable synthesis routes using flow chemistry.
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